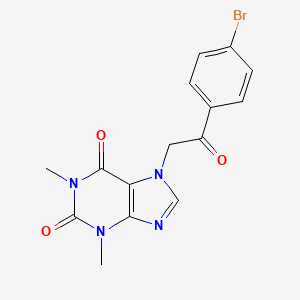![molecular formula C15H16Cl3N3O B11985989 N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide is a complex organic compound with the molecular formula C15H16Cl3N3O. This compound is notable for its unique structure, which includes a quinoline moiety and a trichloromethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide typically involves the reaction of 8-aminoquinoline with 2,2,2-trichloroethyl butanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
- N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]acetamide
- N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]propionamide
- N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]isobutyramide
Uniqueness
N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide is unique due to its specific combination of a quinoline moiety and a trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
属性
分子式 |
C15H16Cl3N3O |
|---|---|
分子量 |
360.7 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C15H16Cl3N3O/c1-2-5-12(22)21-14(15(16,17)18)20-11-8-3-6-10-7-4-9-19-13(10)11/h3-4,6-9,14,20H,2,5H2,1H3,(H,21,22) |
InChI 键 |
QVTRKFXYKYFJAP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11985906.png)

![Pentyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11985920.png)
![(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B11985929.png)

![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)
![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11985964.png)

![2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11985979.png)

